Cas no 1368113-19-2 (5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid)

5-(Methylsulfanyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a methylthio group at the 5-position and a carboxylic acid moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The methylthio group enhances electrophilic substitution potential, while the carboxylic acid allows for further functionalization via esterification, amidation, or other derivatization reactions. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile building block for constructing complex molecules. The compound is typically handled under inert conditions to preserve its integrity.
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid structure
1368113-19-2 structure
Product Name:5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
CAS No:1368113-19-2
MF:C6H7NO2S
MW:157.190280199051
MDL:MFCD22069419
CID:5208633
PubChem ID:96634652
Update Time:2025-05-19

5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylic acid, 5-(methylthio)-
    • MDL: MFCD22069419
    • Inchi: 1S/C6H7NO2S/c1-10-5-3-2-4(7-5)6(8)9/h2-3,7H,1H3,(H,8,9)
    • InChI Key: FATVOHRFPRHEDW-UHFFFAOYSA-N
    • SMILES: N1C(SC)=CC=C1C(O)=O

Computed Properties

  • Exact Mass: 157.01974964g/mol
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.4Ų

5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-325768-0.05g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
0.05g
$229.0 2023-09-04
Enamine
EN300-325768-0.1g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
0.1g
$342.0 2023-09-04
Enamine
EN300-325768-0.25g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
0.25g
$487.0 2023-09-04
Enamine
EN300-325768-0.5g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
0.5g
$768.0 2023-09-04
Enamine
EN300-325768-1.0g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
1g
$986.0 2023-06-06
Enamine
EN300-325768-2.5g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
2.5g
$1931.0 2023-09-04
Enamine
EN300-325768-5.0g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
5g
$2858.0 2023-06-06
Enamine
EN300-325768-10.0g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
10g
$4236.0 2023-06-06
Enamine
EN300-325768-1g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
1g
$986.0 2023-09-04
Enamine
EN300-325768-5g
5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
1368113-19-2
5g
$2858.0 2023-09-04

Additional information on 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid

Introduction to 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1368113-19-2)

5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid, identified by the CAS number 1368113-19-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrole derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of a methylsulfanyl (methylthio) group at the 5-position and a carboxylic acid functionality at the 2-position imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The structure of 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid features a five-membered aromatic ring containing one nitrogen atom, which is a characteristic feature of pyrrole derivatives. The methylsulfanyl group enhances the compound's solubility in polar solvents and influences its reactivity, while the carboxylic acid moiety allows for further functionalization via esterification, amidation, or other transformations. These structural features make it an attractive building block for synthesizing more complex molecules with tailored biological properties.

In recent years, there has been growing interest in pyrrole derivatives due to their role as pharmacophores in various therapeutic agents. For instance, pyrrole-based compounds have been investigated for their potential in treating neurological disorders, infectious diseases, and cancer. The synthesis of 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid can be achieved through multiple pathways, including cyclization reactions, nucleophilic substitution, and condensation techniques. Advanced synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in downstream applications.

One of the most compelling aspects of 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid is its utility as an intermediate in the development of novel pharmaceuticals. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity towards target enzymes or receptors. For example, modifications at the methylsulfanyl group or the carboxylic acid terminal can fine-tune physicochemical properties such as lipophilicity, solubility, and metabolic stability. These attributes are critical for optimizing drug-like characteristics and improving pharmacokinetic profiles.

The biological activity of 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid has been explored in several preclinical studies. Initial investigations suggest that this compound exhibits modest inhibitory effects on certain enzymes implicated in inflammatory pathways. The methylsulfanyl moiety, in particular, has been shown to modulate redox-sensitive signaling cascades, which could be exploited for therapeutic intervention in chronic inflammatory conditions. Additionally, the carboxylic acid functionality provides a site for interaction with biological targets, potentially enhancing drug-receptor binding interactions.

Recent advancements in computational chemistry have further accelerated the discovery process involving 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid. Molecular modeling techniques allow researchers to predict binding modes and optimize lead structures before experimental validation. This approach has been particularly useful in identifying analogs with improved potency and reduced toxicity. By integrating experimental data with computational predictions, scientists can streamline the development pipeline for new therapeutics based on pyrrole derivatives.

The pharmaceutical industry's interest in heterocyclic compounds like 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid is driven by their proven efficacy across multiple therapeutic areas. Pyrrole-based drugs have already made significant impacts in treating conditions ranging from malaria to autoimmune diseases. As research continues to uncover new biological functions associated with these molecules, the demand for high-quality intermediates such as this compound is expected to rise. Manufacturers specializing in fine chemicals have adapted to meet this demand by implementing scalable synthetic routes and stringent quality control measures.

From a material science perspective, 5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid also holds promise beyond pharmaceutical applications. Its unique electronic properties make it a candidate for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices. The ability to modify its structure allows for tuning optical and electronic characteristics, enabling customization for specific technological needs. Such interdisciplinary applications underscore the versatility of pyrrole derivatives as both medicinal agents and functional materials.

In conclusion,5-(methylsulfanyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1368113-19-2) represents a fascinating compound with broad utility across pharmaceutical research and material science. Its well-defined structure provides a robust platform for further chemical manipulation, while its demonstrated biological activity suggests potential therapeutic benefits. As synthetic methodologies continue to evolve and computational tools become more sophisticated,this molecule will likely remain at the forefront of innovation, driving progress in drug discovery and advanced materials development.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd